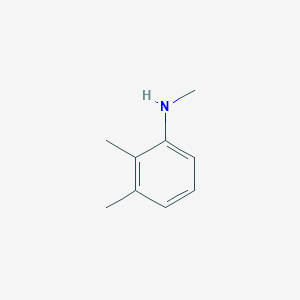

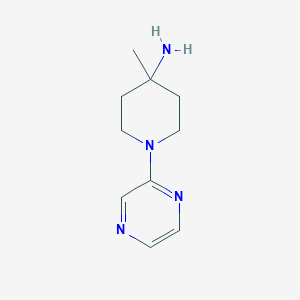

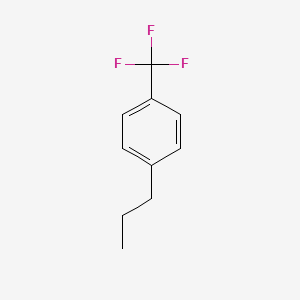

![molecular formula C10H11N3O2 B3136282 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid CAS No. 4144-70-1](/img/structure/B3136282.png)

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid

概要

説明

“4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid” is a chemical compound with the CAS Number: 4144-70-1 . It has a molecular weight of 205.22 . The IUPAC name for this compound is 4-(2H-1,2,3-benzotriazol-2-yl)butanoic acid .

Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature. For instance, the 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes . Another method involves a sequence of functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15) . This indicates the presence of a benzotriazole ring attached to a butanoic acid group.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzotriazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Synthesis and Structural Studies

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid, belonging to the triazole derivatives, is significant due to its versatile applications, mainly in synthesis and structural studies. The triazole derivatives, including this compound, are extensively studied for their broad-spectrum biological significance. These compounds have been instrumental in synthesizing new fused tricyclic derivatives, showcasing a wide range of biological and pharmacological activities. For example, the synthesis of new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines has been reported. These syntheses involve the thermal cyclization of specific hydrazides, with the chemical structures of the synthesized compounds being elucidated by spectral data analysis. The global and local reactivity indices of these compounds are assessed through quantum mechanical calculations using the conceptual density functional theory (DFT) approach, contributing to the understanding of the reaction processes (Kosychova et al., 2015).

Antimicrobial and Antitubercular Activity

Compounds with triazole functionalities, such as this compound, have been synthesized and evaluated for their antimicrobial activities. Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have shown promising antimicrobial leads based on in vitro antimicrobial activities and molecular docking studies. These compounds exhibit high binding energies and strong H-bond interactions with specific enzymes, validating the observed antimicrobial activity data (Bollu et al., 2017). Moreover, novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives have shown promising preliminary in-vitro antibacterial and antitubercular activity, providing a foundation for further evaluation and potential therapeutic applications (Jadhav et al., 2009).

Photophysical Properties and Fluorescence Detection

Research also extends to exploring the photophysical properties and potential applications in fluorescence detection. The synthesis of coordination polymers with triazole derivatives, such as this compound, has led to the development of materials with notable electrochemiluminescence (ECL) behaviors. These materials have been studied for their potential applications in detecting ions and adsorption and separation of dyes. Furthermore, the gas adsorption properties of these polymers have been a subject of study, indicating their utility in various industrial and environmental applications (Zhao et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, suggesting measures to prevent exposure and procedures to follow in case of exposure .

将来の方向性

作用機序

Target of Action

It has been suggested that the compound may interact with oxidoreductase proteins . These proteins play a crucial role in various biological processes, including cellular respiration, DNA synthesis, and detoxification.

Mode of Action

It is suggested that the compound may interact with the active site region of oxidoreductase proteins . In the active site region of oxidoreductase 1XDQ protein, Glu 48, Tyr47, Phe46, Gly205 can play an important role showing antibacterial activity . In the same active region in 3QLS protein, Ile19, Ile112, Glu32, Ile9, Arg79, Ser78, play an important role, enhancing antifungal activity .

Result of Action

It has been suggested that the compound exhibits significant antibacterial activity and moderate antifungal activity

特性

IUPAC Name |

4-(benzotriazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYDJZFBIGPCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302591 | |

| Record name | 2H-Benzotriazole-2-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4144-70-1 | |

| Record name | 2H-Benzotriazole-2-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzotriazole-2-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

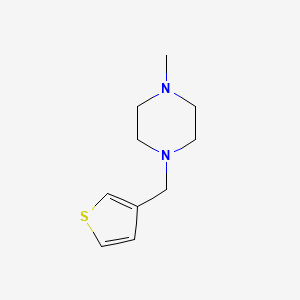

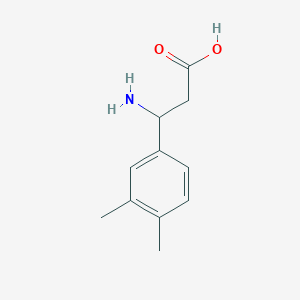

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

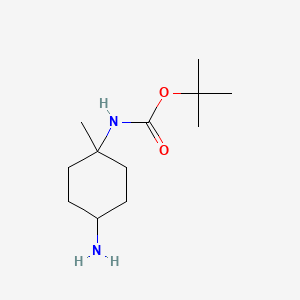

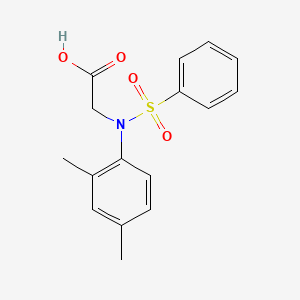

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

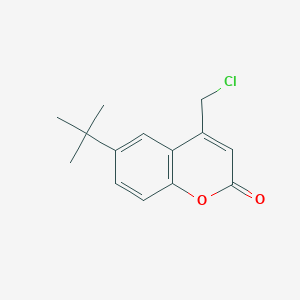

![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)

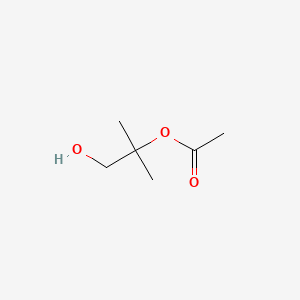

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)